Bis(cyclopentadienyl)zirconium dichloride, 99% (Zirconocene dichloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(cyclopentadienyl)zirconium dichloride, also known as zirconocene dichloride, is an organometallic compound with the chemical formula C10H10Cl2Zr. It is a white to off-white powder that is highly reactive and serves as a versatile catalyst in various chemical reactions. This compound is particularly notable for its role in the field of organometallic chemistry and its applications in polymerization reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(cyclopentadienyl)zirconium dichloride is typically synthesized by reacting zirconium tetrachloride with cyclopentadiene. The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation and moisture interference. The reaction is usually performed at low temperatures, ranging from -78°C to 0°C, to ensure the stability of the intermediate products .
Industrial Production Methods
In industrial settings, the production of bis(cyclopentadienyl)zirconium dichloride follows a similar synthetic route but on a larger scale. The process involves the careful control of reaction conditions to maximize yield and purity. The compound is then purified through recrystallization or sublimation techniques to achieve the desired 99% purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(cyclopentadienyl)zirconium dichloride undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form zirconium oxides.
Reduction: It can be reduced to form lower oxidation state zirconium compounds.
Substitution: It readily undergoes substitution reactions with various ligands to form different organometallic complexes
Common Reagents and Conditions
Common reagents used in reactions with bis(cyclopentadienyl)zirconium dichloride include:
Alkylating agents: For alkylation reactions.
Halogenating agents: For halogenation reactions.
Lewis acids and bases: To facilitate substitution reactions
Major Products
The major products formed from these reactions include various zirconium-based organometallic complexes, which are valuable intermediates in organic synthesis and catalysis .
Wissenschaftliche Forschungsanwendungen
Bis(cyclopentadienyl)zirconium dichloride has a wide range of scientific research applications, including:
Wirkmechanismus
The mechanism of action of bis(cyclopentadienyl)zirconium dichloride involves its ability to form stable complexes with various ligands. This property allows it to act as a catalyst in numerous chemical reactions. The compound’s molecular targets include unsaturated hydrocarbons, which it can polymerize or modify through catalytic processes. The pathways involved in these reactions often include coordination and insertion mechanisms, where the zirconium center plays a crucial role in facilitating the reaction .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Bis(cyclopentadienyl)titanium dichloride
- Bis(cyclopentadienyl)hafnium dichloride
- Bis(cyclopentadienyl)vanadium dichloride
Uniqueness
Bis(cyclopentadienyl)zirconium dichloride is unique due to its high thermal stability and reactivity, which make it an excellent catalyst for high-temperature reactions. Its ability to form stable complexes with a wide range of ligands also sets it apart from similar compounds, making it highly versatile in various chemical applications .
Eigenschaften
Molekularformel |
C10H10Cl2Zr |
---|---|
Molekulargewicht |
292.31 g/mol |
InChI |
InChI=1S/2C5H5.2ClH.Zr/c2*1-2-4-5-3-1;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 |
InChI-Schlüssel |
QRUYYSPCOGSZGQ-UHFFFAOYSA-L |
Kanonische SMILES |
[CH]1[CH][CH][CH][CH]1.[CH]1[CH][CH][CH][CH]1.Cl[Zr]Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.